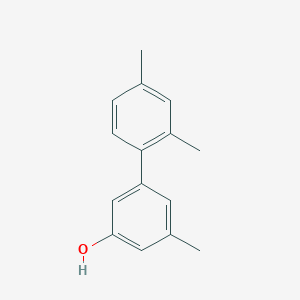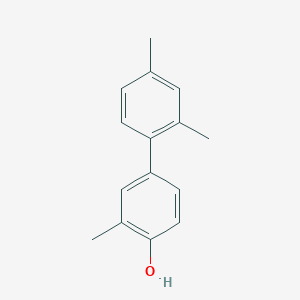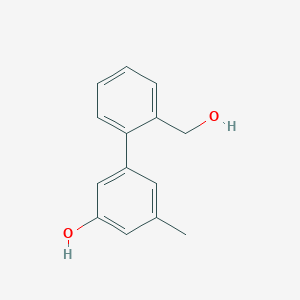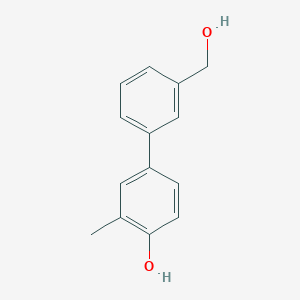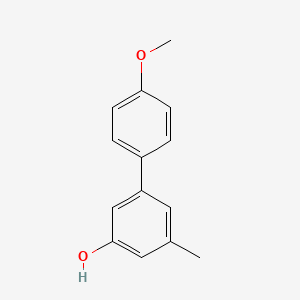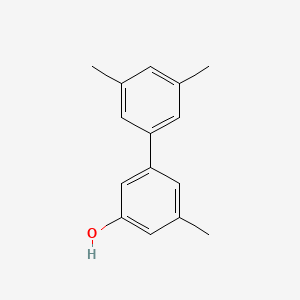
5-(3-Methoxyphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-2-methylphenol, 95% (abbreviated as 5-MPMP) is an organic compound that is widely used in scientific research. It is a colorless crystalline solid with a molecular formula of C10H12O2 and a molecular weight of 164.2 g/mol. 5-MPMP is an aromatic compound with a pungent odor and is soluble in most organic solvents. It is commonly used in the synthesis of various compounds and has been studied for its potential applications in medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-2-methylphenol, 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and insecticides. It has also been studied for its potential use as a bioregulator in plants and as an inhibitor of enzymes. Additionally, 5-(3-Methoxyphenyl)-2-methylphenol, 95% has been used as a substrate for the study of enzymes and as a probe for the study of receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-2-methylphenol, 95% is not fully understood. Studies have shown that it binds to certain proteins and enzymes in the body, which may explain its potential applications in medicine and pharmacology. Additionally, 5-(3-Methoxyphenyl)-2-methylphenol, 95% has been shown to inhibit certain enzymes, which may explain its potential use as an insecticide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxyphenyl)-2-methylphenol, 95% have not been extensively studied. However, studies have shown that it can inhibit certain enzymes and proteins, which may explain its potential applications in medicine and pharmacology. Additionally, 5-(3-Methoxyphenyl)-2-methylphenol, 95% has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Methoxyphenyl)-2-methylphenol, 95% for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it can be used as a substrate for the study of enzymes and as a probe for the study of receptor-ligand interactions. However, there are some limitations to using 5-(3-Methoxyphenyl)-2-methylphenol, 95% in laboratory experiments. For example, it has a low solubility in water and can be toxic in high concentrations.
Zukünftige Richtungen
The potential applications of 5-(3-Methoxyphenyl)-2-methylphenol, 95% are still being explored. Future research could focus on further studying its biochemical and physiological effects, as well as its potential applications in medicine and pharmacology. Additionally, further research could be conducted on its potential use as an insecticide and bioregulator in plants. Finally, research could be conducted on its potential use as a substrate for the study of enzymes and as a probe for the study of receptor-ligand interactions.
Synthesemethoden
5-(3-Methoxyphenyl)-2-methylphenol, 95% can be synthesized through different methods. The most common method is the condensation reaction of 3-methoxyphenol and 2-methylphenol in the presence of an acid catalyst. This reaction produces a mixture of 5-(3-Methoxyphenyl)-2-methylphenol, 95% and 4-MPMP, with the latter being the major product. The reaction is typically carried out at a temperature of 80-100°C for a period of 1-2 hours. The mixture can then be purified by recrystallization and the desired 5-(3-Methoxyphenyl)-2-methylphenol, 95% can be isolated.
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-7-12(9-14(10)15)11-4-3-5-13(8-11)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMHYWLZIDLDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683733 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-98-5 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


